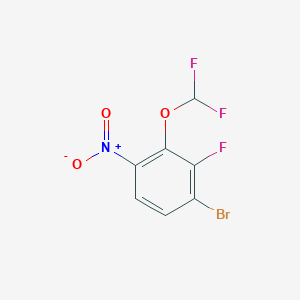

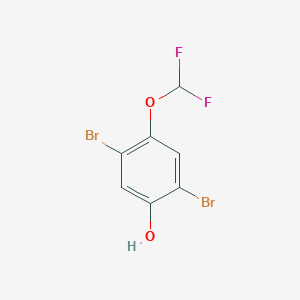

![molecular formula C10H18N2O3S2 B1447506 Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine CAS No. 1445722-18-8](/img/structure/B1447506.png)

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine

Overview

Description

Synthesis Analysis

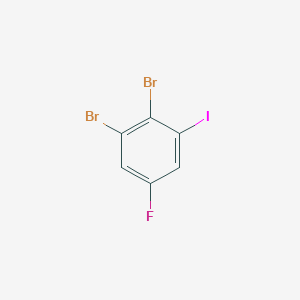

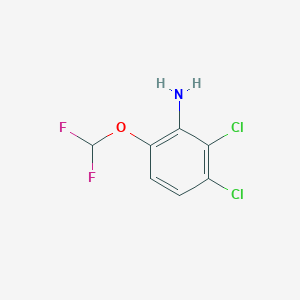

The synthesis of thiophene derivatives, which are a key component of EHPM, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve condensation reactions with different substrates to produce a variety of thiophene derivatives .Molecular Structure Analysis

The molecular structure of EHPM includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is part of what gives EHPM its unique properties and potential for various applications .Scientific Research Applications

Antibacterial and Antifungal Properties

- Compounds similar to Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine have shown antibacterial activity against pathogenic strains like Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans. These activities were comparable to known antibiotics such as ampicillin and chloramphenicol (Altundas et al., 2010).

Corrosion Inhibition

- Derivatives of this compound have been studied for their potential as corrosion inhibitors. These substances demonstrated significant inhibition efficiency in protecting mild steel in acidic environments (Djenane et al., 2019).

Drug Metabolism and Bioconversion

- In the context of drug metabolism, similar compounds have been used to produce mammalian metabolites of certain drugs using microbial-based surrogate biocatalytic systems. This approach is useful for the structural characterization of drug metabolites (Zmijewski et al., 2006).

Synthesis of Heterocyclic Compounds

- Research has also focused on synthesizing novel heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Azab et al., 2013).

Antiprotozoal Activity

- Some derivatives have shown strong antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Learning and Memory Enhancement in Mice

- A study synthesized 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and found it to facilitate learning and memory in mice (Jiang Jing-ai, 2006).

Antiarrhythmic and Antioxidant Activity

- A series of compounds combining the hydroxy-benzopyran ring with the methylsulfonylaminophenyl group of class III antiarrhythmic drugs were synthesized. They demonstrated significant antiarrhythmic and antioxidant activities, potentially useful for heart-related conditions (Koufaki et al., 2006).

properties

IUPAC Name |

3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S2/c1-4-12(3)17(14,15)11-8-10(2,13)9-5-6-16-7-9/h5-7,11,13H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHWIMWERYFPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)NCC(C)(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

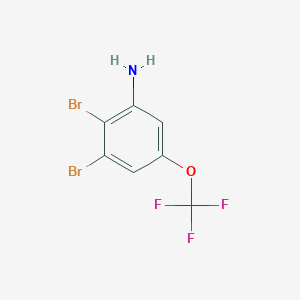

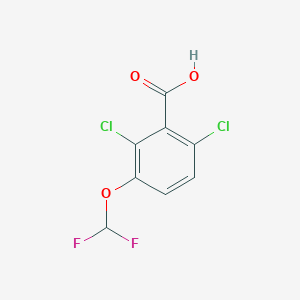

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)